[4-[(Z)-2-benzamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate
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Overview
Description
[4-[(Z)-2-benzamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate is a complex organic compound characterized by its unique structural features This compound contains a benzamido group, a cyclohexylamino group, and a methoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-2-benzamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate typically involves multi-step organic reactions. The initial step often includes the formation of the benzamido group through the reaction of benzoyl chloride with an appropriate amine. The cyclohexylamino group is introduced via a nucleophilic substitution reaction, where cyclohexylamine reacts with an intermediate compound. The final step involves the esterification of the methoxyphenyl group with acetic anhydride under acidic conditions to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and facilitate the separation of the desired product.
Chemical Reactions Analysis
Types of Reactions
[4-[(Z)-2-benzamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or cyclohexylamino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-[(Z)-2-benzamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an additive in various formulations. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-[(Z)-2-benzamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate involves its interaction with specific molecular targets. The benzamido and cyclohexylamino groups may interact with enzymes or receptors, modulating their activity. The acetate moiety can enhance the compound’s solubility and facilitate its transport across biological membranes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzamido group and exhibit similar chemical reactivity.
Cyclohexylamine derivatives: Compounds containing the cyclohexylamino group show comparable biological activity.
Methoxyphenyl acetate derivatives: These compounds have similar ester functional groups and are used in related applications.
Uniqueness
[4-[(Z)-2-benzamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-[(Z)-2-benzamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-17(28)32-22-14-13-18(16-23(22)31-2)15-21(25(30)26-20-11-7-4-8-12-20)27-24(29)19-9-5-3-6-10-19/h3,5-6,9-10,13-16,20H,4,7-8,11-12H2,1-2H3,(H,26,30)(H,27,29)/b21-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHIJWLYRVBDIJ-QNGOZBTKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C(/C(=O)NC2CCCCC2)\NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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